![molecular formula C13H17N3 B2575299 methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine CAS No. 75876-06-1](/img/structure/B2575299.png)
methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine” is a chemical compound with the CAS Number: 75876-06-1 . It has a molecular weight of 215.3 and its IUPAC name is N-methyl-3-(3-phenyl-1H-pyrazol-5-yl)-1-propanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17N3/c1-14-9-5-8-12-10-13(16-15-12)11-6-3-2-4-7-11/h2-4,6-7,10,14H,5,8-9H2,1H3,(H,15,16) . This indicates that the compound has a pyrazole ring attached to a phenyl group and a propylamine group, with a methyl group attached to the nitrogen of the amine.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a predicted boiling point of 409.3 °C at 760 mmHg , a predicted density of 1.1 g/cm^3 , and a predicted refractive index of n20D 1.57 .Wissenschaftliche Forschungsanwendungen
Antioxidant and Anticancer Activities
The compound has been used in the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives, which have shown significant antioxidant and anticancer activities . These derivatives have been found to be cytotoxic to several human cell lines .
Synthesis of Derivatives
The compound has been used in the preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives . These derivatives have been synthesized in high yields and short reaction times .
Antibacterial and Antifungal Activities
The compound has been used in the synthesis of derivatives that have shown potential antibacterial and antifungal activities .
Antileishmanial and Antimalarial Activities
The compound has been used in the synthesis of derivatives that have shown potent in vitro antipromastigote activity . A molecular simulation study was performed to justify this activity .
Synthesis of Magnetically Separable Nanocatalysts
The compound has been used in the synthesis of a magnetically separable nanocatalyst for the preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives . The catalyst was successfully reused for three times without significant decrement of its catalytic activity .
Structural Activity Relationship (SAR) Studies
The compound has been used in SAR studies to understand the relationship between the structure of the compound and its biological activity .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Target of Action
Similar compounds with a pyrazole ring have been shown to interact with various cellular targets, leading to diverse biological activities .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Pyrazole derivatives have been shown to impact a variety of biochemical pathways, often resulting in significant downstream effects .
Result of Action
Similar compounds have been shown to have cytotoxic effects on several human cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine . For instance, storage conditions can affect the stability of the compound .
Eigenschaften
IUPAC Name |
N-methyl-3-(3-phenyl-1H-pyrazol-5-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-14-9-5-8-12-10-13(16-15-12)11-6-3-2-4-7-11/h2-4,6-7,10,14H,5,8-9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHBNIKYRZEZMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC(=NN1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.